1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: The dimethylphenoxyethyl group is introduced via an etherification reaction, where the phenol derivative reacts with an alkyl halide in the presence of a base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzodiazole moiety with the pyrrolidinone ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one hydrochloride
- 2,6-Di-tert-butyl-4-ethylphenol
- 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole
Uniqueness
1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H31N3O2/c1-4-5-13-27-17-20(16-23(27)29)25-26-21-11-6-7-12-22(21)28(25)14-15-30-24-18(2)9-8-10-19(24)3/h6-12,20H,4-5,13-17H2,1-3H3 |
InChI Key |
JEKAYNLGBRLTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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